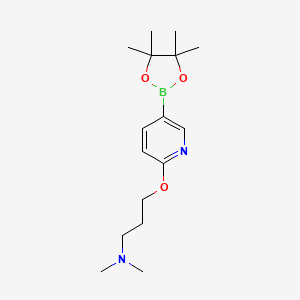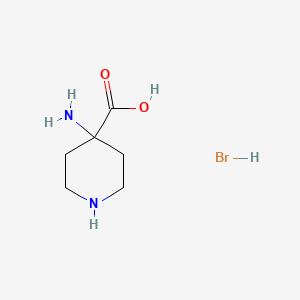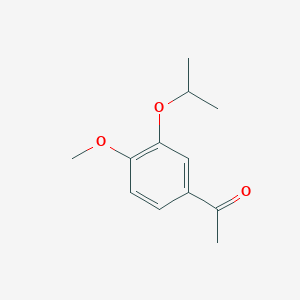
N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine
概要
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes that may include Michael addition, alkylation, and other reactions to introduce various functional groups into the molecule. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, involves an asymmetric Michael addition and a stereoselective alkylation . Another example is the synthesis of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), which is used as a coinitiator in dental resin mixtures .
Molecular Structure Analysis
The molecular structure of N,N-dimethylpropan-1-amine derivatives can be complex, with various substituents affecting the overall conformation and reactivity of the molecule. Crystal structures of related compounds have been characterized by X-ray diffraction analysis, revealing details about the conformation of the amine fragments and the influence of different environments on the molecule's structure .
Chemical Reactions Analysis
The reactivity of N,N-dimethylpropan-1-amine derivatives can vary significantly depending on the substituents present in the molecule. For example, some derivatives exhibit interesting antioxidant properties, with their reactivity towards peroxyl radicals being a key factor in their effectiveness as chain-breaking antioxidants . The reactivity is also crucial in the context of polymerization reactions, as seen with NDMH in dental resin systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethylpropan-1-amine derivatives are influenced by their molecular structure. These properties include glass transition temperature, modulus, water sorption, and solubility, which are important for applications such as dental restorations . Additionally, vibrational spectroscopy studies, such as FTIR and Raman, provide insights into the vibrational modes and stability of these compounds .
科学的研究の応用
DNA Cleavage and Biological Activities
A study by Babu et al. (2017) demonstrated the synthesis of Ni(II) and Zn(II) complexes from bidentate isomeric pyridyl tetrazole ligands, including N,N-dimethyl-3-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)propan-1-amine. These complexes showed significant nuclease activity, suggesting potential applications in DNA cleavage, as well as antioxidant and moderate nematicidal activities, indicating a potential in biological applications (Babu et al., 2017).
Synthesis and Characterization of Complex Compounds
Huang et al. (2011) focused on the catalytic enantioselective borane reduction of benzyl oximes, preparing compounds like (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride. This study contributes to the understanding of the synthesis and characterization of complex chemical structures, which are essential in various scientific research applications (Huang et al., 2011).
Molecular Structure and Physicochemical Properties
P.-Y. Huang et al. (2021) conducted research on boric acid ester intermediates, including structural confirmation by FTIR, NMR, and mass spectrometry. Their study also involved crystallographic and conformational analyses, offering insights into the molecular structure and physicochemical properties of compounds related to N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine (P.-Y. Huang et al., 2021).
Fluorescence Probes and Detection of Hydrogen Peroxide
Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, which included derivatives of the compound for the detection of hydrogen peroxide. The study highlights the potential application of these compounds in creating sensitive and selective fluorescence probes for biochemical analyses (Lampard et al., 2018).
Antimicrobial Studies
Tayade et al. (2012) synthesized variants of N,N-dimethyl-3-pyridin-2-yl-propan-1-amine and evaluated them for antimicrobial properties. This indicates potential applications in developing new antimicrobial agents for pharmaceutical use (Tayade et al., 2012).
Coordination Polymer Synthesis
Al-Fayaad et al. (2020) reported the synthesis of a two-dimensional coordination polymer using a derivative of the compound. This research opens avenues in materials science, particularly in the creation of novel polymers with specific structural properties (Al-Fayaad et al., 2020).
Vibrational Spectroscopy and Molecular Analysis
Renuga et al. (2014) conducted a study on N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine using FTIR and FT-Raman spectroscopy. This research provides a detailed analysis of vibrational properties, which are crucial in understanding the molecular behavior of such compounds (Renuga et al., 2014).
Pharmaceutical Synthesis Applications
A study by Tawar et al. (2017) on the synthesis of optically pure D(+)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine highlights its applications in pharmaceutical synthesis, particularly in the production of enantiopure drugs (Tawar et al., 2017).
特性
IUPAC Name |
N,N-dimethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BN2O3/c1-15(2)16(3,4)22-17(21-15)13-8-9-14(18-12-13)20-11-7-10-19(5)6/h8-9,12H,7,10-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJUJXPYTLOKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592132 | |
| Record name | N,N-Dimethyl-3-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine | |
CAS RN |
918643-56-8 | |
| Record name | N,N-Dimethyl-3-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)








![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)